2,7-Dimethyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
2,7-dimethyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-5-3-11-4-7-8(10(13)14)6(2)12-9(5)7/h3-4,12H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHEMHPBNLCGOPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC2=C1NC(=C2C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001199371 | |
| Record name | 2,7-Dimethyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001199371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227267-10-8 | |
| Record name | 2,7-Dimethyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227267-10-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,7-Dimethyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001199371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Continuous Flow Reactors
Industrial production employs continuous flow systems to enhance reaction control and scalability. For example, cyclization and methylation steps are performed in tandem reactors with real-time monitoring to adjust temperature and reagent stoichiometry.
Catalytic Enhancements
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Pd/C Hydrogenation : Reduces nitro intermediates to amines, facilitating cyclization.
-
Acid Catalysis : Hydrogen chloride (HCl) gas promotes cyclization of butadiene derivatives at 50°C, achieving 75% yield.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Reagents | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Cyclization-Alkylation | 2,7-Dimethylpyridine | t-BuOK, CH₃I | 70 | 95 |
| Post-Cyclization Methylation | Ethyl pyrrolopyridine-3-carboxylate | (CH₃)₂SO₄, NaH | 65 | 92 |
| Industrial Flow Process | Nitropyridine derivative | Pd/C, HCl | 80 | 98 |
Challenges and Solutions
-
Regioselectivity : Competing alkylation at undesired positions is mitigated using directing groups (e.g., methoxy) or bulky bases.
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Purification : Column chromatography with CH₂Cl₂/MeOH (95:5) effectively separates isomers.
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Corrosion : Acid-resistant reactors (e.g., glass-lined steel) prevent degradation during HCl-mediated steps .
Chemical Reactions Analysis
Types of Reactions
2,7-Dimethyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine and pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2,7-Dimethyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions and receptor binding.
Medicine: It is investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,7-Dimethyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth. The exact pathways and molecular targets depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below summarizes key structural analogs and their properties:
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., Br in the 6-bromo derivative) increase molecular weight and density while introducing toxicity risks . Methoxy groups (e.g., 5-methoxy analog) enhance thermal stability (mp ~270°C) but reduce synthetic yield (71–82%) compared to unsubstituted derivatives (95% yield) .
- Positional Isomerism : The carboxylic acid group’s position (e.g., 2 vs. 3) alters hydrogen-bonding capacity and reactivity. For example, 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid (similarity score 0.85) may exhibit distinct catalytic activity compared to the [3,2-c] isomer .
Physicochemical Properties
- Solubility: The dimethyl derivative’s methyl groups likely reduce water solubility compared to the unsubstituted parent compound but enhance solubility in non-polar solvents .
- Hydrogen Bonding : The carboxylic acid group forms hydrogen bonds (RO···O distances ~2.5–2.8 Å in hydrated analogs). Methyl groups may sterically hinder such interactions, altering crystallinity .
- Thermal Stability : Methoxy-substituted analogs exhibit higher melting points (~270°C) than halogenated or methylated derivatives .
Biological Activity
2,7-Dimethyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid is a heterocyclic compound characterized by its fused pyridine and pyrrole rings. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Understanding its biological activity is essential for exploring its therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound features two methyl groups at positions 2 and 7 and a carboxylic acid group at position 3. This unique arrangement contributes to its distinct biological properties.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C10H10N2O2 |
| Molecular Weight | 178.20 g/mol |
| CAS Number | 1227267-10-8 |
Anticancer Activity
Research indicates that derivatives of pyrrolo[3,2-c]pyridine compounds exhibit significant anticancer properties. For instance, studies have shown that modifications in the structure can enhance antiproliferative activity against various cancer cell lines such as HeLa and A549. The mechanism often involves the inhibition of specific enzymes linked to cancer proliferation .
A comparative analysis of IC50 values for similar compounds suggests that structural variations can lead to improved potency:
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| This compound | TBD | TBD |
| Other Pyridine Derivative A | 0.058 | HeLa |
| Other Pyridine Derivative B | 0.021 | MDA-MB-231 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of various bacterial strains. The presence of the carboxylic group is crucial for its antimicrobial efficacy, enhancing interaction with microbial targets .
Anti-inflammatory Properties
In addition to anticancer and antimicrobial activities, this compound has shown potential anti-inflammatory effects. These effects are believed to stem from its ability to modulate inflammatory pathways through enzyme inhibition and receptor interaction .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in tumor proliferation and inflammation.
- Receptor Binding : The compound can bind to receptors that regulate cellular growth and immune responses.
- Structural Modifications : Variations in the molecular structure can significantly alter the binding affinity and biological activity.
Case Studies
Several studies have highlighted the potential of pyrrolo[3,2-c]pyridine derivatives in preclinical models:
- A study demonstrated that a related compound exhibited a significant reduction in tumor size in vivo models when administered at specific dosages.
- Another investigation focused on the antimicrobial efficacy against resistant bacterial strains, showing promising results that warrant further exploration.
Q & A
Advanced Research Question
- Molecular Dynamics Simulations : Assess binding mode stability over 100-ns trajectories.
- Mutagenesis Studies : Compare binding affinities for wild-type vs. mutant proteins (e.g., kinase active-site mutations) .
- SPR Biosensing : Measure real-time binding kinetics to confirm docking scores.
What analytical workflows are recommended for detecting and quantifying degradation products?
Q. Methodological Focus
- LC-MS/MS : Identify degradation impurities using fragmentation patterns.
- Forced Degradation : Expose the compound to heat, light, and oxidative conditions (e.g., HO) to simulate stability issues .
- QbD Approaches : Design space optimization to minimize impurity formation during synthesis.
How does the compound’s logP value influence its pharmacokinetic profile, and what modifications can improve it?
Advanced Research Question
A high logP (lipophilicity) may enhance membrane permeability but reduce aqueous solubility. Strategies:
- Prodrug Design : Esterify the carboxylic acid to improve absorption, with enzymatic cleavage in vivo.
- Co-crystallization : Use co-formers (e.g., nicotinamide) to enhance solubility without structural modification .
What safety and handling protocols are critical given the compound’s reactivity or toxicity?
Basic Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
